1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one
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Overview
Description
1,3,3,5,6-Pentamethylbicyclo[222]octa-5,7-dien-2-one is a bicyclic compound characterized by its unique structure and multiple methyl groups
Preparation Methods
The synthesis of 1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one typically involves photochemical reactions. For instance, the photochemistry of related compounds such as 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones has been studied extensively . These reactions often involve direct irradiation in solvents like benzene, acetonitrile, and methanol, leading to the formation of aromatic compounds through photoelimination processes . Industrial production methods may involve similar photochemical processes, optimized for larger-scale synthesis.
Chemical Reactions Analysis
1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure and properties of the compound.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in photochemical studies to understand reaction mechanisms and pathways.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one involves its interaction with various molecular targets and pathways. For example, photochemical reactions of similar compounds have shown that direct irradiation leads to the formation of aromatic compounds through photoelimination . This process involves the absorption of light, leading to the excitation of electrons and subsequent chemical transformations.
Comparison with Similar Compounds
1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one can be compared with other similar compounds, such as:
1,3,5,6,7-Pentamethylbicyclo[3.2.0]hepta-2,6-diene: This compound has a different bicyclic structure and exhibits distinct chemical properties.
1,3,3-Trimethylbicyclo[2.2.2]octa-5,7-dien-2-one: Similar in structure but with fewer methyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the resulting chemical behavior.
Properties
CAS No. |
90052-80-5 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,3,3,5,6-pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one |
InChI |
InChI=1S/C13H18O/c1-8-9(2)13(5)7-6-10(8)12(3,4)11(13)14/h6-7,10H,1-5H3 |
InChI Key |
UVVRCXRKNRRDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C=CC1C(C2=O)(C)C)C)C |
Origin of Product |
United States |
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